N-(1-(Dimethylamino)ethylidene)-2-oxo-1-pyrrolidineacetamide
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Overview
Description
N-(1-(Dimethylamino)ethylidene)-2-oxo-1-pyrrolidineacetamide is a chemical compound with a complex structure that includes a pyrrolidine ring, a dimethylamino group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Dimethylamino)ethylidene)-2-oxo-1-pyrrolidineacetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-(Dimethylamino)ethylidene)-2-oxo-1-pyrrolidineacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
N-(1-(Dimethylamino)ethylidene)-2-oxo-1-pyrrolidineacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-(Dimethylamino)ethylidene)-2-oxo-1-pyrrolidineacetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other N,N-dimethyl enaminones and pyrrolidine derivatives . These compounds share structural similarities and may exhibit similar chemical and biological properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
92884-67-8 |
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Molecular Formula |
C10H17N3O2 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-[1-(dimethylamino)ethylidene]-2-(2-oxopyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C10H17N3O2/c1-8(12(2)3)11-9(14)7-13-6-4-5-10(13)15/h4-7H2,1-3H3 |
InChI Key |
SAIIUEANDOBPEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC(=O)CN1CCCC1=O)N(C)C |
Origin of Product |
United States |
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